Ac-Lys-D-Ala-D-lactic acid

Vancomycin Resistance Antibiotic Binding Glycopeptide Pharmacology

Procure Ac-Lys(Ac)-D-Ala-D-lactic acid (CAS 65882-12-4) for accurate VRE resistance modeling. This diacetylated depsipeptide, featuring the critical D-lactate ester substitution, is the biochemically validated low-affinity ligand (>1,000-fold reduced vancomycin binding vs. the D-Ala-D-Ala analog). Essential for SPR/ITC competition assays and validating next-generation glycopeptide antibiotics targeting the VanA phenotype. Using the incorrect amide analog yields false high-affinity data.

Molecular Formula C14H25N3O6
Molecular Weight 331.36 g/mol
Cat. No. B12398125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Lys-D-Ala-D-lactic acid
Molecular FormulaC14H25N3O6
Molecular Weight331.36 g/mol
Structural Identifiers
SMILESCC(C(=O)OC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C
InChIInChI=1S/C14H25N3O6/c1-8(14(22)23-9(2)13(20)21)16-12(19)11(17-10(3)18)6-4-5-7-15/h8-9,11H,4-7,15H2,1-3H3,(H,16,19)(H,17,18)(H,20,21)/t8-,9-,11+/m1/s1
InChIKeyWOKFGDGIDNUZHQ-KKZNHRDASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-Lys-D-Ala-D-lactic acid: Depsipeptide Cell Wall Precursor Mimic for Antibiotic Resistance Research


Ac-Lys-D-Ala-D-lactic acid is a synthetic depsipeptide that serves as a functional mimic of the peptidoglycan cell-wall precursor terminus found in vancomycin-resistant bacteria. Unlike natural peptide substrates, it features a D-Ala-D-lactate ester linkage rather than the typical D-Ala-D-Ala amide bond, a structural motif that is central to the VanA/VanB resistance phenotype [1]. It is widely utilized as a substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases) and as a ligand in glycopeptide antibiotic binding studies .

Why Generic Substitution of Ac-Lys-D-Ala-D-lactic acid with Standard Peptide Analogs Fails in Critical Assays


In research focused on vancomycin resistance or DD-carboxypeptidase mechanisms, substituting the depsipeptide Ac-Lys-D-Ala-D-lactic acid with its amide analog Ac-Lys-D-Ala-D-Ala is not scientifically valid. The structural transition from an amide (D-Ala-D-Ala) to an ester (D-Ala-D-Lac) is the primary driver of a documented 1000-fold reduction in vancomycin binding affinity, a hallmark of VanA/VanB resistance [1]. Using the incorrect analog not only fails to model the resistant phenotype but also yields fundamentally different kinetic and thermodynamic data in enzyme assays, as the ester and amide bonds exhibit distinct hydrolysis and transpeptidation profiles with DD-peptidases [2].

Quantitative Differentiation Evidence for Ac-Lys-D-Ala-D-lactic acid vs. Analogs


Vancomycin Binding Affinity: 1000-Fold Reduction vs. D-Ala-D-Ala Analog

The binding affinity of vancomycin for the depsipeptide cell-wall precursor mimic Ac2-L-Lys-D-Ala-D-Lac (the diacetylated form of Ac-Lys-D-Ala-D-lactic acid) is compared to its affinity for the sensitive-strain analog Ac2-L-Lys-D-Ala-D-Ala. The replacement of the terminal D-Ala amide with D-lactate ester results in a 1000-fold (or ~4.1 kcal/mol) loss in binding affinity, the primary mechanism of VanA/VanB resistance [1][2].

Vancomycin Resistance Antibiotic Binding Glycopeptide Pharmacology

Atomic Resolution Structural Complex with Vancomycin: 0.93 Å vs. 1.80 Å for D-Ala-D-Ala

Crystal structures of vancomycin in complex with cell-wall precursor analogs have been determined at atomic resolution. The structure with diacetyl-Lys-D-Ala-D-lactate (the resistant analog) was solved to a resolution of 0.93 Å, while the sensitive analog diacetyl-Lys-D-Ala-D-Ala was solved to 1.80 Å. The higher resolution of the D-Ala-D-Lac complex provides a more precise atomic map of the key destabilizing lone-pair repulsion introduced by the ester oxygen [1].

Structural Biology X-ray Crystallography Drug Design

DD-Peptidase Substrate Specificity: Ester Hydrolysis vs. Amide Transpeptidation

In assays using the DD-peptidase from Streptomyces K15, the ester carbonyl donor Ac2-L-Lys-D-Ala-D-lactate (analogous to the target compound) is hydrolyzed to completion, releasing D-lactate. In contrast, the amide carbonyl donor Ac2-L-Lys-D-Ala-D-Ala undergoes negligible hydrolysis due to a competing transpeptidation reaction that maintains substrate concentration [1]. This mechanistic divergence means that enzyme activity assays yield different kinetic profiles depending on which analog is used.

Enzymology DD-Carboxypeptidase Peptidoglycan Biosynthesis

Validated Application Scenarios for Ac-Lys-D-Ala-D-lactic acid in Antimicrobial R&D


Modeling VanA/VanB Glycopeptide Resistance Mechanisms

Used as a specific ligand to replicate the 1000-fold reduced binding affinity of vancomycin to resistant cell wall precursors. This allows for the quantitative assessment of novel glycopeptide analogs designed to overcome resistance [1].

High-Resolution Structural Studies of Antibiotic-Target Complexes

Employed in co-crystallization studies with vancomycin or novel analogs to achieve sub-angstrom (0.93 Å) resolution structures, enabling precise mapping of destabilizing lone-pair interactions [2].

Kinetic Assays for DD-Carboxypeptidase/Transpeptidase Activity

Utilized as a depsipeptide substrate in enzyme assays to measure hydrolysis rates and transpeptidation activity in the presence of amino acceptors, distinguishing it from the divergent behavior of amide substrates [3].

Technical Documentation Hub

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